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Compound of Interest

Compound Name: Octanal

Cat. No.: B600720

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for octanal. Detailed experimental
protocols and structured data tables are presented to facilitate the identification and
characterization of this compound.

Introduction to Octanal

Octanal (C8H160), also known as caprylaldehyde, is an eight-carbon saturated aldehyde. It is
a colorless liquid with a characteristic fruity odor and is found naturally in citrus oils. Octanal is
used in the fragrance and flavor industries and serves as a versatile intermediate in organic
synthesis. Accurate spectral analysis is crucial for its quality control and for monitoring its
presence in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

'H NMR Spectral Data

The *H NMR spectrum of octanal exhibits distinct signals corresponding to the different proton
environments in the molecule. The aldehydic proton is significantly deshielded and appears at
a characteristic downfield chemical shift.
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Table 1: *H NMR Spectral Data for Octanal

Chemical Shift (d) in

Coupling Constant

Proton Assignment - Multiplicity ) in Hz
H-1 (-CHO) 9.76 Triplet (t) 1.9

H-2 (-CH2CHO) 2.42 Triplet of doublets (td) 7.4, 1.9
H-3 (-CH2CH2CHO) 1.63 Quintet 7.4

H-4 to H-7 (-CH2-) 1.29 Multiplet

H-8 (-CHs3) 0.88 Triplet (t) 7.0

Solvent: CDClIs, Frequency: 400 MHz

3C NMR Spectral Data

The 13C NMR spectrum provides information on the different carbon environments within the

octanal molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal,

appearing at a significantly downfield chemical shift.

Table 2: 13C NMR Spectral Data for Octanal

Carbon Assignment

Chemical Shift () in ppm

C-1 (CHO) 202.9

C-2 43.9

C-3 31.6

C-4 29.2

C-5 29.1

C-6 24.2

C-7 225

C-8 14.0
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Solvent: CDCls, Frequency: 100 MHz

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring *H and 3C NMR spectra of a liquid aldehyde like octanal is
as follows:

e Sample Preparation:

o Dissolve approximately 5-20 mg of the octanal sample in about 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR tube.

o The use of a deuterated solvent is essential to avoid large solvent signals that would
obscure the analyte signals.[1][2]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

e Instrument Setup:
o Place the NMR tube in the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic
field.

o Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
o Data Acquisition:

o For *H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8 to
16 scans are sufficient for a sample of this concentration.

o For 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify
the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or
more) is generally required due to the lower natural abundance of the 13C isotope. A
relaxation delay of 2-5 seconds is recommended for accurate integration, especially for
quaternary carbons.[3]
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» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

[¢]

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of the different

o

types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific frequencies corresponding to molecular
vibrations.

IR Spectral Data

The IR spectrum of octanal is characterized by strong absorption bands corresponding to the
C=0 and C-H vibrations of the aldehyde group.

Table 3: Key IR Absorption Bands for Octanal

Vibrational Mode Frequency (cm™1) Intensity
C-H stretch (aldehyde) 2822, 2721 Medium
C-H stretch (aliphatic) 2962, 2925, 2855 Strong
C=0 stretch (aldehyde) 1728 Strong
C-H bend (aliphatic) 1465, 1378 Medium

Sample preparation: Neat liquid film

Experimental Protocol for IR Spectroscopy
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A typical procedure for obtaining an IR spectrum of a liquid sample like octanal is as follows:
e Sample Preparation:

o Place one or two drops of the neat (undiluted) liquid octanal onto the surface of a salt
plate (e.g., NaCl or KBr).[4][5]

o Carefully place a second salt plate on top of the first to create a thin liquid film between the
plates.

e Instrument Setup:
o Place the salt plate assembly in the sample holder of the IR spectrometer.
o Ensure the instrument's beam path is clear.

o Data Acquisition:

o Acquire a background spectrum of the empty instrument to subtract any atmospheric (e.g.,
COz2, H20) or instrumental interferences.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding frequencies in wavenumbers (cm™1).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ilonized molecules. It provides information about the molecular weight and elemental
composition of a compound and can reveal structural details through the analysis of
fragmentation patterns.
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Mass Spectral Data

The electron ionization (El) mass spectrum of octanal shows a molecular ion peak and several
characteristic fragment ions resulting from the cleavage of the parent molecule.

Table 4: Major Fragment lons in the Mass Spectrum of Octanal

m/z Relative Intensity (%) Proposed Fragment lon

41 100 [C3Hs]*

43 95 [CsH7]* or [C2H30]*
C2H40]* (McLaffert

4 8 fearran;er(nent) '

57 70 [CaHo]*

70 35 [CsH1o0]*

84 25 [M - C2H4QO]*

128 5 [M]* (Molecular lon)

lonization method: Electron lonization (El) at 70 eV

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of a liquid sample like octanal, often
coupled with gas chromatography (GC), is as follows:

e Sample Introduction (via GC):

o Prepare a dilute solution of octanal in a volatile organic solvent (e.g., hexane or
dichloromethane).

o Inject a small volume (typically 1 pL) of the solution into the gas chromatograph.

o The GC separates the components of the sample, and the octanal peak is then
introduced into the mass spectrometer.
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¢ lonization:

o In the ion source, the gaseous octanal molecules are bombarded with a high-energy
electron beam (typically 70 eV).

o This causes the removal of an electron from the molecule, forming a positively charged
molecular ion ([M]*).

e Fragmentation:

o The molecular ions are energetically unstable and undergo fragmentation, breaking into
smaller, characteristic charged fragments and neutral radicals.

e Mass Analysis:

o The positively charged ions (molecular ion and fragment ions) are accelerated into a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o Detection:

o The separated ions are detected, and their abundance is recorded.

o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Data Interpretation and Structural Elucidation

The combined spectral data provides unambiguous evidence for the structure of octanal.
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NMR Spectroscopy

H NMR
- Aldehydic proton at 9.76 ppm
- Aliphatic protons

Identifies proton types

13C NMR

- Carbonyl carbon at 202.9 ppm Identifies carbon framework
- Seven other carbon signals

Key Structural Features

- Aldehyde group (-CHO) Combined evidence confirms structure
IR Spectroscopy - CsH160 molecular formula

- Saturated alkyl chain

Octanal Structure

IR Spectrum Caonfirms functional group:

- Strong C=0 stretch at 1728 cm~1
- Aldehydic C-H stretches at 2822/2721 cm—

Mass Spectrometry Determines molecular weight
and fragmentation

Mass Spectrum
- Molecular ion at m/z 128
- Characteristic fragments (e.g., m/z 44)

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of octanal using combined spectral
data.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid
sample such as octanal.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b600720?utm_src=pdf-body-img
https://www.benchchem.com/product/b600720?utm_src=pdf-body
https://www.benchchem.com/product/b600720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Liquid Sample (Octanal)
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Dissolve in CDCls Prepare neat liquid film Dilute in volatile solvent

Spectroscopic Analysis
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Data Processing & Injterpretation
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Process & Analyze NMR Spectra Analyze IR Spectrum Analyze Mass Spectrum
I

Structural Confirmation of Octanal

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic analysis of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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